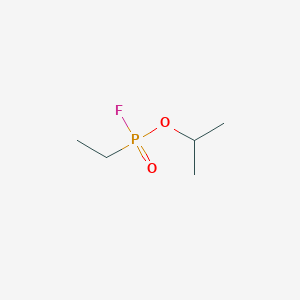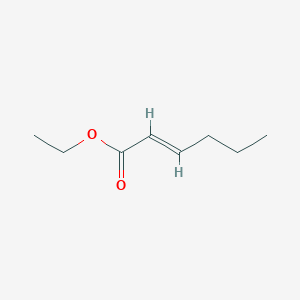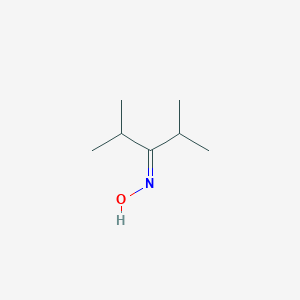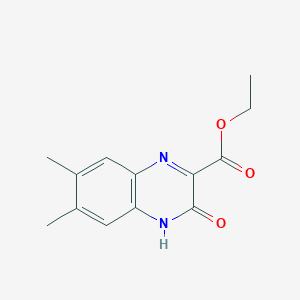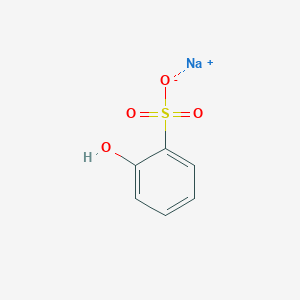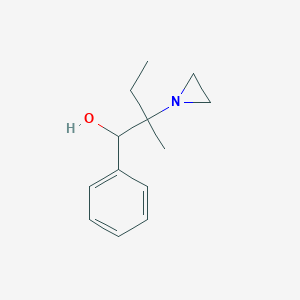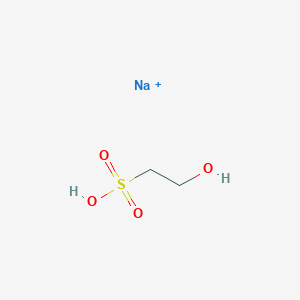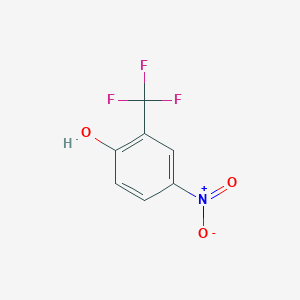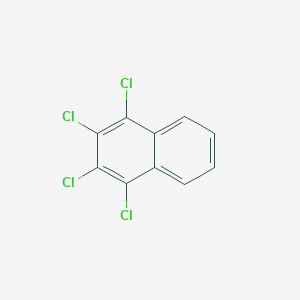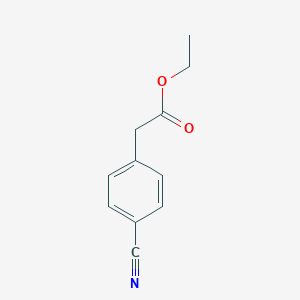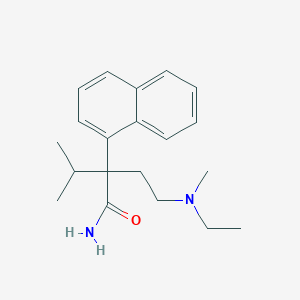
alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide, also known as lidocaine, is a local anesthetic that is commonly used in medical procedures. Lidocaine is a type of amide local anesthetic that works by blocking the voltage-gated sodium channels in nerve cells, thereby preventing the transmission of pain signals.
Mecanismo De Acción
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals. This action is reversible, meaning that the effects of alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide wear off once the drug is metabolized by the body.
Efectos Bioquímicos Y Fisiológicos
Lidocaine has both local and systemic effects on the body. Locally, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide blocks the transmission of pain signals in the affected area, resulting in temporary numbness. Systemically, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide can cause a decrease in blood pressure and heart rate, as well as potential side effects such as dizziness and nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lidocaine is a widely used local anesthetic in laboratory experiments due to its effectiveness and low toxicity. However, its short duration of action and potential side effects limit its use in certain experiments. In addition, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide can interfere with certain assays and should be used with caution in these situations.
Direcciones Futuras
Future research on alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide may focus on its potential use in treating chronic pain and neuropathic pain, as well as its effects on the central nervous system. In addition, new formulations of alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide may be developed to improve its efficacy and duration of action. Finally, further studies may investigate the potential use of alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
Lidocaine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form 2,6-dimethylphenylglycine ethyl ester. This intermediate is then reacted with methyl iodide to form 2,6-dimethylphenylglycine methyl ester, which is subsequently converted to alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Lidocaine has been extensively studied for its use in medical procedures, including dental work, surgery, and childbirth. It is also used as a topical anesthetic for skin conditions such as eczema and psoriasis. In addition, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide has been investigated for its potential use in treating chronic pain, neuropathic pain, and migraines.
Propiedades
Número CAS |
1505-90-4 |
|---|---|
Nombre del producto |
alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide |
Fórmula molecular |
C20H28N2O |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-[2-[ethyl(methyl)amino]ethyl]-3-methyl-2-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C20H28N2O/c1-5-22(4)14-13-20(15(2)3,19(21)23)18-12-8-10-16-9-6-7-11-17(16)18/h6-12,15H,5,13-14H2,1-4H3,(H2,21,23) |
Clave InChI |
BZXAWUTXKYHQAW-UHFFFAOYSA-N |
SMILES |
CCN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N |
SMILES canónico |
CCN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N |
Sinónimos |
α-[2-[Ethyl(methyl)amino]ethyl]-α-isopropyl-1-naphthaleneacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)

